molecular formula C9H7N5O8 B12573188 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine CAS No. 200069-07-4

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine

Cat. No.: B12573188
CAS No.: 200069-07-4
M. Wt: 313.18 g/mol
InChI Key: CIBQEOJPBFGTRZ-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is a chemical compound characterized by the presence of nitro groups attached to both the phenyl and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine typically involves the nitration of phenyl and azetidine precursors. One common method includes the reaction of 2,4-dinitrochlorobenzene with azetidine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting ATP production in mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is unique due to the presence of both phenyl and azetidine rings with nitro groups, which imparts distinct chemical and physical properties. Its structural features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

200069-07-4

Molecular Formula

C9H7N5O8

Molecular Weight

313.18 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-3,3-dinitroazetidine

InChI

InChI=1S/C9H7N5O8/c15-11(16)6-1-2-7(8(3-6)12(17)18)10-4-9(5-10,13(19)20)14(21)22/h1-3H,4-5H2

InChI Key

CIBQEOJPBFGTRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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